molecular formula C23H20ClN3O3 B12032020 N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide CAS No. 767302-99-8

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide

Cat. No.: B12032020
CAS No.: 767302-99-8
M. Wt: 421.9 g/mol
InChI Key: BLRCQBDVZMLZDQ-VULFUBBASA-N
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Description

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide, with the chemical formula C24H23N3O4, is a fascinating compound. It belongs to the class of hydrazones and exhibits intriguing properties due to its unique structure.

Preparation Methods

Synthetic Routes:

    One-Pot Synthesis:

    Other Derivatives:

Industrial Production:

While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield diverse products, such as hydrazone derivatives and substituted benzamides.

Scientific Research Applications

    Chemistry: Investigated for its reactivity and potential as a building block in organic synthesis.

    Biology: May serve as a probe in biological studies due to its hydrazone functionality.

    Medicine: Research explores its potential as an antitumor agent or other therapeutic applications.

    Industry: Could find use in materials science or drug development.

Mechanism of Action

The precise mechanism remains an active area of study. its hydrazone moiety suggests interactions with biomolecules, possibly affecting cellular processes.

Comparison with Similar Compounds

    Uniqueness: The combination of benzylidene, hydrazino, and oxoethyl groups sets it apart.

    Similar Compounds: Other hydrazone derivatives, such as N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-(methoxyphenyl)benzamide, exhibit related properties.

Properties

CAS No.

767302-99-8

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

2-chloro-N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C23H20ClN3O3/c24-21-12-5-4-11-20(21)23(29)25-15-22(28)27-26-14-18-9-6-10-19(13-18)30-16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,25,29)(H,27,28)/b26-14+

InChI Key

BLRCQBDVZMLZDQ-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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